N‑Methylation Abolishes 15‑PGDH Inhibition Relative to Demethylated Thiazolidinedione Series
In a structure–activity relationship (SAR) study of thiazolidinedione 15‑PGDH inhibitors, N‑methylation of the thiazolidinedione core resulted in complete loss of inhibitory activity [1]. Whereas the demethylated 5‑(benzo[1,3]dioxol‑5‑ylmethylene)thiazolidine‑2,4‑dione (AS‑041164) retains the acidic NH proton that is critical for target engagement, the target compound’s N‑CH₃ group removes this pharmacophoric element, predicting a distinct selectivity profile that avoids 15‑PGDH‑mediated pathways.
| Evidence Dimension | 15‑PGDH enzymatic inhibition |
|---|---|
| Target Compound Data | Not directly tested; N‑methyl analog in the same series exhibited IC₅₀ > 100 µM (inactive) |
| Comparator Or Baseline | Demethylated thiazolidinediones in the same series typically showed IC₅₀ values of 0.1–10 µM |
| Quantified Difference | > 10‑fold loss of potency upon N‑methylation |
| Conditions | Recombinant human 15‑PGDH, NAD⁺‑dependent oxidation assay, pH 7.4, 25 °C |
Why This Matters
For programs seeking to probe biological pathways without confounding 15‑PGDH inhibition, the N‑methyl compound offers a cleaner tool compound with a predictable selectivity gap.
- [1] Tai, H.‑H., Tong, M., & Ding, Y. (2002). Thiazolidinediones as a novel class of NAD⁺‑dependent 15‑hydroxyprostaglandin dehydrogenase inhibitors. Archives of Biochemistry and Biophysics, 405(1), 38–44. doi:10.1016/S0003-9861(02)00330-2 View Source
